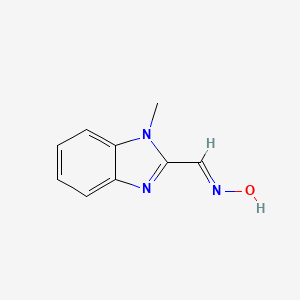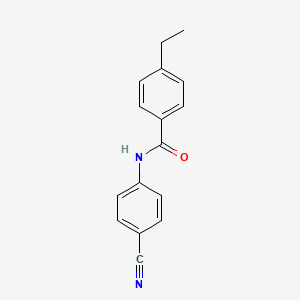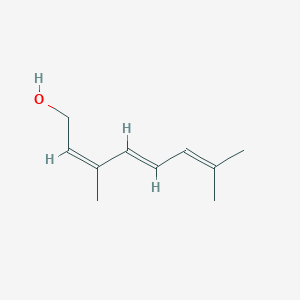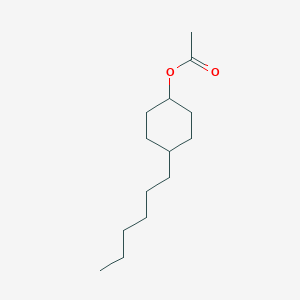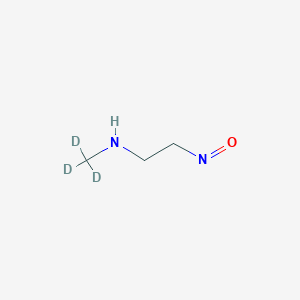
2-nitroso-N-(trideuteriomethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosoethylmethyl-d3-amine is a nitrosamine compound with the molecular formula C3H5D3N2O and a molecular weight of 91.13 g/mol . It is a deuterated analog of N-nitrosoethylmethylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and environmental pollutant standards.
Métodos De Preparación
N-Nitrosoethylmethyl-d3-amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the nitrosamine compound.
Análisis De Reacciones Químicas
N-Nitrosoethylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Nitrosoethylmethyl-d3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Nitrosoethylmethyl-d3-amine involves its metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutagenic and carcinogenic effects . The molecular targets include DNA and proteins, and the pathways involved are primarily related to the metabolic activation of nitrosamines .
Comparación Con Compuestos Similares
N-Nitrosoethylmethyl-d3-amine is similar to other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodibutylamine . its deuterated nature makes it unique for specific research applications, particularly in studies requiring stable isotope labeling. The presence of deuterium atoms provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices.
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosodibutylamine
- N-nitrosodiisopropylamine
This detailed article provides a comprehensive overview of N-Nitrosoethylmethyl-d3-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C3H8N2O |
|---|---|
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
2-nitroso-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3/i1D3 |
Clave InChI |
GCKMHNBQXWJZIC-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCN=O |
SMILES canónico |
CNCCN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


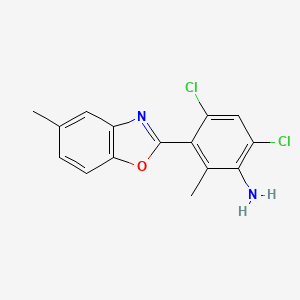
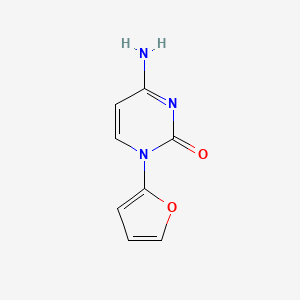
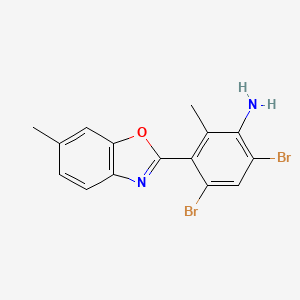
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
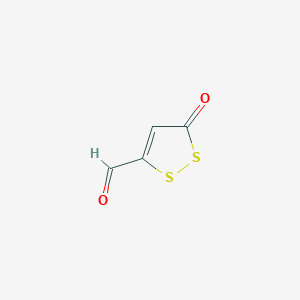
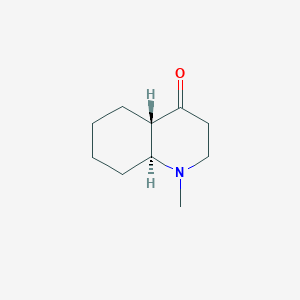
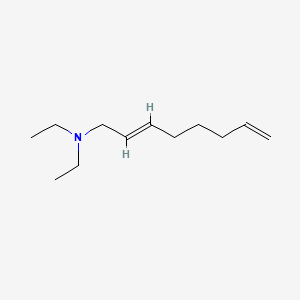
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
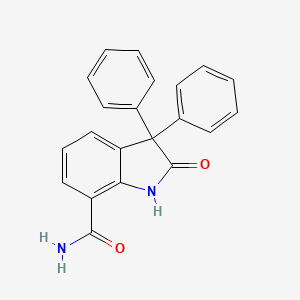
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
